molecular formula C21H22N2O3 B1163166 Alstoyunine E CAS No. 1188932-15-1

Alstoyunine E

Número de catálogo: B1163166
Número CAS: 1188932-15-1
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Target of Action

Alstoyunine E, a chemical compound with the molecular formula C21H22N2O3 , primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play key roles in inflammation and pain.

Mode of Action

This compound interacts with COX-2 by selectively inhibiting its activity . This inhibition leads to a decrease in the production of prostanoids, thereby reducing inflammation and pain.

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) and impact its bioavailability.

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain . By selectively inhibiting COX-2, it decreases the production of prostanoids, leading to reduced inflammation and pain. This compound has also shown weak cytotoxicity against the human myeloid leukemia HL-60 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability might be affected by the solvent environment . .

Análisis Bioquímico

Biochemical Properties

Alstoyunine E plays a crucial role in biochemical reactions, primarily through its selective inhibition of COX-2 (>75%) . This inhibition is significant because COX-2 is an enzyme involved in the inflammatory response. By inhibiting COX-2, this compound can potentially reduce inflammation and pain. Additionally, this compound interacts with various biomolecules, including proteins and enzymes, to exert its effects. The nature of these interactions involves binding to the active site of COX-2, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins .

Cellular Effects

This compound has been shown to influence various cellular processes. It exhibits weak cytotoxicity against human myeloid leukemia HL-60 and hepatocellular carcinoma SMMC-7721 cell lines . This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of COX-2 can lead to decreased production of pro-inflammatory mediators, thereby modulating the inflammatory response at the cellular level .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of COX-2. This inhibition occurs through binding interactions with the enzyme’s active site, which prevents the conversion of arachidonic acid to prostaglandins . Additionally, this compound may influence gene expression by modulating transcription factors involved in the inflammatory response. This dual mechanism of enzyme inhibition and gene expression modulation underscores the compound’s potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability when stored at -20°C for up to three years in powder form and at -80°C for up to one year in solution . Long-term studies have shown that this compound maintains its inhibitory effects on COX-2 over extended periods, suggesting its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including systemic and developmental toxicities . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inflammatory response. It interacts with enzymes such as COX-2, which play a pivotal role in the conversion of arachidonic acid to prostaglandins . By inhibiting COX-2, this compound can alter metabolic flux and reduce the levels of pro-inflammatory metabolites. This modulation of metabolic pathways underscores the compound’s potential as an anti-inflammatory agent .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments where it can exert its effects. The distribution of this compound within tissues is crucial for its therapeutic efficacy, as it ensures that the compound reaches its target sites .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with its target enzymes and proteins. The precise localization of this compound is essential for its activity and function, as it ensures that the compound exerts its effects at the intended sites .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Alstoyunine E involves the extraction of the compound from the herbs of Alstonia yunnanensis. The extraction process typically uses ethanol as a solvent, followed by purification steps such as column chromatography .

Industrial Production Methods: The compound is stored as a powder at -20°C for long-term stability .

Análisis De Reacciones Químicas

Types of Reactions: Alstoyunine E undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield various reduced derivatives .

Aplicaciones Científicas De Investigación

Alstoyunine E has several scientific research applications:

Comparación Con Compuestos Similares

Uniqueness: Alstoyunine E is unique due to its high selectivity for COX-2 inhibition (>75%), making it a promising candidate for anti-inflammatory and anti-cancer research. Its selective inhibition profile distinguishes it from other similar compounds .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Alstoyunine E involves the condensation of two key starting materials, 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone, followed by a series of reactions to form the final product.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "2,4-dihydroxyacetophenone", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone in methanol.", "Step 2: Add sodium hydroxide to the mixture and stir for 1 hour at room temperature.", "Step 3: Acidify the mixture with hydrochloric acid to pH 2-3.", "Step 4: Extract the mixture with ethyl acetate.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain a crude product.", "Step 7: Purify the crude product by column chromatography using a suitable solvent system.", "Step 8: Characterize the final product using spectroscopic techniques such as NMR and mass spectrometry." ] }

Número CAS

1188932-15-1

Fórmula molecular

C21H22N2O3

Apariencia

Powder

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.